Scientific Field: Organic Chemistry
Summary of Application: This compound is used as a starting material for the synthesis of novel 1,3,4-oxadiazole derivatives.
Methods of Application: The structure of the synthesized compounds were confirmed by using IR, 1H NMR, 13C NMR and mass spectroscopy.
Results or Outcomes: The synthesized derivatives were subjected to biological activity tests.
Scientific Field: Biochemistry and Genetics
Summary of Application: This compound has been associated with Adenylosuccinase deficiency, an autosomal recessive inborn error of metabolism caused by an enzymatic defect in de novo purine synthesis (DNPS) pathway.
Methods of Application: Not specified.
Results or Outcomes: ADSL deficiency leads to the accumulation of toxic intermediates, including succinyladenosine (S-Ado) and succinylaminoimidazole carboxamide riboside (SAICAr) in body fluids.
Scientific Field: Pharmaceutical Chemistry
Summary of Application: 5-Carbamoylphthalide, another name for this compound, is a key intermediate for citalopram synthesis.
Results or Outcomes: Not specified.
Scientific Field: Medicinal Chemistry
Summary of Application: The 1,3-benzofuran derivatives, including “1,3-Dihydro-1-oxoisobenzofuran-5-carboxamide”, have been identified as novel antioxidants in medicinal chemistry.
Results or Outcomes: The 1,3-benzofuran derivatives have very similar antioxidant activities with EC 50 values of 8.57, 9.72, 8.27 and 10.59 mM, respectively.
1,3-Dihydro-1-oxoisobenzofuran-5-carboxamide is a heterocyclic compound characterized by its unique structural features, including a fused benzofuran ring system. The molecular formula for this compound is C9H7NO3, and it has a molecular weight of approximately 177.157 g/mol. Its structure contains a carboxamide functional group, which contributes to its chemical reactivity and biological activity. The compound is also recognized by its CAS number 85118-25-8 and has been cataloged in various chemical databases such as PubChem and ChemicalBook .
There is no current research available on the mechanism of action of DHOC.
The reactivity of 1,3-dihydro-1-oxoisobenzofuran-5-carboxamide can be attributed to the presence of the carboxamide group, which can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. Additionally, the compound may participate in nucleophilic substitution reactions due to the electrophilic nature of the carbonyl carbon in the amide group. Other potential reactions include oxidation and reduction processes depending on the reaction conditions and reagents used.
Several synthetic approaches have been developed to produce 1,3-dihydro-1-oxoisobenzofuran-5-carboxamide. Common methods include:
The choice of synthesis method often depends on factors such as yield, purity, and scalability.
1,3-Dihydro-1-oxoisobenzofuran-5-carboxamide has several potential applications:
Studies exploring the interactions of 1,3-dihydro-1-oxoisobenzofuran-5-carboxamide with biological targets have shown promise. Investigations into its binding affinity with specific enzymes or receptors are ongoing, which could reveal insights into its pharmacodynamics and pharmacokinetics. Understanding these interactions is crucial for assessing its therapeutic potential and safety profile .
Several compounds share structural similarities with 1,3-dihydro-1-oxoisobenzofuran-5-carboxamide. Below is a comparison highlighting their uniqueness:
Compound Name | Molecular Formula | Key Features |
---|---|---|
5-Carboxyphthalide | C9H6O4 | Contains a phthalide structure; known for toxicity |
2-Amino-3-benzofurancarboxylic acid | C9H7NO3 | Contains an amino group; different biological activity |
Benzofuran-2-carboxylic acid | C9H6O3 | Lacks nitrogen; primarily studied for environmental effects |
While these compounds share certain structural elements with 1,3-dihydro-1-oxoisobenzofuran-5-carboxamide, their distinct functional groups and resulting properties contribute to their unique biological activities and applications.